molecular formula C8H9ClFN B1303799 6-Chloro-2-fluoro-3-methylbenzylamine CAS No. 261762-86-1

6-Chloro-2-fluoro-3-methylbenzylamine

Cat. No. B1303799
M. Wt: 173.61 g/mol
InChI Key: DVMQLADOLJGLSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of derivatives of imidazo[2,1-b][1,3,4]thiadiazole and chiral hydroxylamine chromium tricarbonyl complexes. The first paper describes the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, which involves spectroscopic analysis using 1H NMR, 13C NMR, mass spectra, and elemental analyses . The second paper discusses the synthesis of a chiral hydroxylamine chromium tricarbonyl complex through nucleophilic aromatic substitution, which is characterized by X-ray crystallography . These methods could potentially be adapted for the synthesis of 6-Chloro-2-fluoro-3-methylbenzylamine.

Molecular Structure Analysis

The molecular structure of the compounds in the first paper is confirmed by X-ray crystal structure analyses. The chlorophenyl derivative has a chlorine substituent that differentiates it from its fluorobenzyl counterpart . In the second paper, the chiral hydroxylamine chromium tricarbonyl complex is also characterized by X-ray crystallography, providing detailed structural information . These analyses are crucial for understanding the three-dimensional arrangement of atoms in a molecule, which is essential for predicting reactivity and physical properties.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 6-Chloro-2-fluoro-3-methylbenzylamine, they do provide insights into the reactivity of similar compounds. The synthesis methods described involve nucleophilic aromatic substitution, which is a common reaction in organic chemistry that could be relevant to the chemical reactions of 6-Chloro-2-fluoro-3-methylbenzylamine .

Physical and Chemical Properties Analysis

The papers detail the physical and chemical properties of the synthesized compounds through spectroscopic and crystallographic methods. Intramolecular hydrogen bonding and molecular packing are discussed, which influence the physical properties such as solubility and melting point . The presence of substituents like chlorine and fluorine can significantly affect these properties, and similar analyses would be necessary to determine the properties of 6-Chloro-2-fluoro-3-methylbenzylamine.

Scientific Research Applications

Structural and Spectroscopic Analysis

Studies have highlighted the significance of derivatives of 6-Chloro-2-fluoro-3-methylbenzylamine in structural and spectroscopic analysis. For instance, Čajan and Trávníček (2011) conducted a comprehensive study on the structural and spectroscopic properties of a series of 6-benzylaminopurine derivatives, which are closely related to the compound of interest, utilizing techniques such as X-ray diffraction and quantum chemical calculations Čajan & Trávníček, 2011.

Synthesis and Chemical Reactions

The compound and its derivatives have also been pivotal in synthesis and reaction studies. Kassaee et al. (2004) demonstrated the utility of N-Methylbenzylammonium fluorochromate(VI) on silica gel, a derivative, as a selective and efficient heterogeneous oxidant for the oxidation of aryl alcohols to their corresponding aldehydes and ketones Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004. This highlights the compound's role in facilitating selective chemical transformations.

Pharmacological Applications

On the pharmacological front, derivatives have been explored for their potential therapeutic applications. For example, radiolabeled analogues of 6-benzyloxy-9H-purin-2-ylamine, closely related to the primary compound, have been synthesized for potential use in the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase, suggesting applications in cancer treatment and diagnostic imaging Vaidyanathan et al., 2000.

Material Science and Organic Electronics

Furthermore, the compound's derivatives have found applications in material science and organic electronics. For instance, Hao et al. (2019) described the synthesis of a single-layered organic-inorganic hybrid material [(FBMA)2PbBr4], which exhibited reversible phase transition and intense fluorescent properties, indicating potential uses in optoelectronic devices Hao et al., 2019.

properties

IUPAC Name

(6-chloro-2-fluoro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMQLADOLJGLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378633
Record name 6-Chloro-2-fluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methylbenzylamine

CAS RN

261762-86-1
Record name 6-Chloro-2-fluoro-3-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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